molecular formula C14H16ClN3O2S B6440711 1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549050-90-8

1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No.: B6440711
CAS No.: 2549050-90-8
M. Wt: 325.8 g/mol
InChI Key: PAENIWIUTAHIDV-UHFFFAOYSA-N
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Description

1-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique structural features, which include a pyrazole ring, an azetidine ring, and a chlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common approach includes:

    Formation of the Azetidine Ring: Starting with a suitable azetidine precursor, the azetidine ring is synthesized through cyclization reactions.

    Introduction of the Chlorobenzenesulfonyl Group: The azetidine intermediate is then reacted with 2-chlorobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Pyrazole Ring Formation: The final step involves the formation of the pyrazole ring through a cyclization reaction involving appropriate precursors, such as hydrazines and 1,3-diketones.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced azetidine or pyrazole derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

1-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and eliciting desired effects. For instance, the sulfonyl group may interact with enzyme active sites, inhibiting their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

  • 1-{[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
  • 1-{[1-(2-Fluorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Uniqueness: 1-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is unique due to the presence of the chlorobenzenesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substituents. This uniqueness can be leveraged to tailor the compound’s properties for specific applications.

Biological Activity

1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole (CAS No. 2380188-08-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3O2SC_{16}H_{14}ClN_3O_2S, with a molecular weight of 347.8 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.

Biological Activities

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound in focus has shown promising results in several areas:

Antimicrobial Activity

In vitro studies have demonstrated that pyrazole derivatives exhibit significant antibacterial effects against various bacterial strains. For instance, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth .

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. The mechanism often involves the modulation of apoptosis-related proteins and cell cycle regulators. For example, studies have shown that certain pyrazole compounds induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. They may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This activity is particularly relevant in the context of chronic inflammatory diseases, where such compounds could provide therapeutic benefits .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various molecular targets, including:

  • Enzymatic Inhibition : Compounds may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways.

Case Studies

Several case studies have explored the efficacy and safety of pyrazole derivatives:

  • Study on Antimicrobial Activity : A study published in the Al Mustansiriyah Journal of Pharmaceutical Sciences found that synthesized pyrazole derivatives exhibited potent antibacterial activity against common pathogens, highlighting their potential use in treating infections .
  • Cancer Research : Another research effort demonstrated that a related pyrazole derivative significantly reduced tumor growth in animal models by inducing apoptosis in cancer cells, suggesting a pathway for developing new anticancer therapies .

Properties

IUPAC Name

1-[[1-(2-chlorophenyl)sulfonylazetidin-3-yl]methyl]-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-11-6-16-17(7-11)8-12-9-18(10-12)21(19,20)14-5-3-2-4-13(14)15/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAENIWIUTAHIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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